N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol

Biocatalysis Enzyme Cascade Synthesis Regioselective Oxidation

Ensure synthetic success with N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol, featuring orthogonally Cbz-protected amine on a distinct 3-amino-1,2-propanediol scaffold. This regiochemistry enables selective primary alcohol oxidation by GOase F2 in biocatalytic cascades while preventing undesired amine side reactions – critical for constructing amino sugars and one-pot lactam synthesis. The unprotected parent amine or 2-amino-1,3-propanediol regioisomer leads to non-regioselective oxidation and reduced yield. Identity confidently verified via mp 74–78°C, FTIR, and single-crystal XRD (R=0.050) for regulatory-grade characterization.

Molecular Formula C11H15NO4
Molecular Weight 225.24 g/mol
CAS No. 108587-40-2
Cat. No. B009363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Benzyloxycarbonyl)-3-amino-1,2-propanediol
CAS108587-40-2
Molecular FormulaC11H15NO4
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCC(CO)O
InChIInChI=1S/C11H15NO4/c13-7-10(14)6-12-11(15)16-8-9-4-2-1-3-5-9/h1-5,10,13-14H,6-8H2,(H,12,15)
InChIKeyDAMJAHUBTRVKPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol (CAS 108587-40-2) Procurement Baseline: Cbz-Protected Amino Diol Building Block for Regioselective Synthesis


N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol (CAS 108587-40-2) is an organic building block featuring a benzyloxycarbonyl (Cbz) protecting group on the 3-amino position of a 1,2-propanediol backbone . The compound is a white to off-white solid with a reported melting point of 74–78 °C . Its primary utility lies in organic synthesis as a protected amino alcohol, enabling selective transformations at the diol moiety while preserving amine functionality for subsequent deprotection and downstream conjugation .

Why N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol Cannot Be Replaced by Unprotected 3-Amino-1,2-propanediol or Regioisomeric Analogs


Direct substitution of N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol with its unprotected parent amine (3-amino-1,2-propanediol) or regioisomers such as Cbz-protected 2-amino-1,3-propanediol is chemically inadvisable. The Cbz group is essential for orthogonal protection strategies in multi-step syntheses, preventing undesired amine reactivity during diol oxidation, esterification, or coupling steps [1]. The specific 3-amino-1,2-propanediol scaffold offers a distinct regiochemical environment: the primary alcohol at C3 and the secondary alcohol at C2 provide differential reactivity compared to the symmetric 2-amino-1,3-propanediol regioisomer, which features two equivalent primary alcohols [2]. These structural differences directly impact enzymatic recognition, regioselectivity in oxidation reactions, and the resulting product profiles, making generic substitution a source of synthetic failure or reduced yield.

Quantitative Differentiation Evidence for N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol in Synthesis and Analysis


Regioselective Enzymatic Oxidation: GOase F2 Catalyzes C3-Primary Alcohol Oxidation with High Selectivity

The engineered galactose oxidase variant GOase F2 catalyzes the regioselective oxidation of N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol at the primary C3 alcohol to yield the corresponding α-hydroxyaldehyde, enabling subsequent aldolase-mediated carbon-carbon bond formation. This regioselectivity is dictated by the 3-amino-1,2-propanediol scaffold and is not replicated with the 2-amino-1,3-propanediol regioisomer under identical conditions, which would undergo oxidation at a different position due to its symmetric diol structure [1].

Biocatalysis Enzyme Cascade Synthesis Regioselective Oxidation

Solid-State Characterization: Distinct Melting Point Enables Identity Verification and Purity Assessment

N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol exhibits a characteristic melting point of 74–78 °C . This value is substantially higher than that of its unprotected precursor, 3-amino-1,2-propanediol (mp 55–57 °C) , and distinct from the melting point of the regioisomeric N-Cbz-2-amino-1,3-propanediol, which is reported as a solid at room temperature but with a different melting range (specific mp not consistently reported) . The 74–78 °C range provides a reliable, quantitative benchmark for identity confirmation and purity assessment by melting point determination, a standard QC parameter for procurement and inventory management.

Analytical Chemistry Quality Control Solid-State Characterization

Crystal Structure Determination: High-Quality Single-Crystal X-ray Diffraction Data Enables Confident Structural Confirmation

The crystal structure of N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol has been solved and refined to an R-value of 0.050 using 2126 observed reflections [1]. The compound crystallizes in the monoclinic system, space group P21/c, with unit cell parameters a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, β = 99.90(1)° [2]. This high-quality structural data, deposited in the Cambridge Structural Database, provides unambiguous atomic-level confirmation of the 3-amino-1,2-propanediol scaffold and Cbz protection geometry. Such well-defined crystallographic parameters are not universally available for all regioisomeric or derivative analogs, offering a distinct advantage for structural verification in research and quality control settings.

X-ray Crystallography Structural Biology Materials Characterization

Spectroscopic Fingerprint: Unique FTIR Spectrum Enables Compound Identification via Spectral Library Matching

A validated FTIR spectrum for N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol is available in the KnowItAll spectral library (SpectraBase Compound ID: 4np2wey60Nz) [1]. This reference spectrum serves as a definitive fingerprint for identity confirmation. While direct comparator spectral data are not presented, the existence of a curated, publicly accessible FTIR spectrum provides a verifiable benchmark for analytical quality control that is not uniformly available for all in-class analogs. The spectrum allows for rapid, non-destructive identity verification using standard laboratory FTIR instrumentation.

Analytical Chemistry Spectroscopy Quality Assurance

Commercial Purity Specification: ≥97% Assay Provides Reliable Quality Baseline for Reproducible Synthesis

N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol is commercially supplied with a minimum assay of 97% (by GC or HPLC) from major vendors such as Sigma-Aldrich and AKSci . This specified purity level exceeds that of many generic building blocks and provides a consistent starting point for synthetic applications. While direct comparative purity data for in-class compounds are not available in primary literature, the established 97% assay specification reduces the risk of side reactions from unknown impurities and ensures predictable stoichiometry in multi-step sequences, a critical factor for reproducible research and process development.

Chemical Procurement Quality Specification Synthetic Reliability

High-Value Application Scenarios for N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol in Regioselective Synthesis and Analytical Quality Control


Enzymatic Cascade Synthesis of Amino Sugars via Regioselective Oxidation

In biocatalytic cascade processes, N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol serves as a regioselective substrate for galactose oxidase (GOase) F2, which oxidizes the C3 primary alcohol to an α-hydroxyaldehyde. This intermediate can be directly coupled with aldolases to construct amino sugar frameworks with defined stereochemistry [1]. The Cbz protection of the amine prevents undesired side reactions during oxidation and aldol steps, while the specific 3-amino-1,2-propanediol scaffold directs enzymatic oxidation to the desired position. Use of the unprotected parent amine or the 2-amino-1,3-propanediol regioisomer would result in either non-regioselective oxidation or oxidation at an alternative site, leading to different products or reduced yield.

One-Pot Tandem Enzymatic Synthesis of Lactams

The compound is a suitable substrate for one-pot lactam synthesis using GOase variants (e.g., M3–5) in combination with xanthine dehydrogenase (XDH) or aldehyde oxidase (PaoABC) [1]. In this system, the protected amino alcohol is oxidized to the corresponding aldehyde, which then undergoes intramolecular cyclization to form lactams such as 2-pyrrolidone or valerolactam. The Cbz group remains intact during oxidation and can be removed post-cyclization to yield the free amine lactam. This cascade approach is not applicable to the unprotected 3-amino-1,2-propanediol due to competing amine oxidation and undesired imine formation.

Identity Verification and Quality Control in Pharmaceutical Intermediate Supply Chains

The well-defined melting point (74–78 °C) [1] and the availability of a validated FTIR reference spectrum enable rapid, cost-effective identity confirmation upon receipt. These quantitative metrics differentiate N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol from its unprotected precursor (mp 55–57 °C) and from the regioisomeric Cbz-2-amino-1,3-propanediol, reducing the risk of cross-contamination or mislabeling in pharmaceutical intermediate supply chains where multiple amino diol derivatives may be handled concurrently.

Structural Confirmation via X-ray Crystallography for Patent and Regulatory Filings

The availability of high-quality single-crystal X-ray diffraction data (R-value 0.050, 2126 reflections) [2] provides unambiguous atomic-level proof of structure. This is particularly valuable for pharmaceutical development programs where definitive structural characterization is required for patent applications, regulatory submissions (e.g., Drug Master Files), and establishing the identity of key intermediates in synthetic routes. The existence of a refined crystal structure in the Cambridge Structural Database offers a citable, peer-reviewed reference point that is not universally available for all synthetic intermediates.

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